molecular formula C26H25N3O4 B2582756 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide CAS No. 325850-96-2

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide

Cat. No.: B2582756
CAS No.: 325850-96-2
M. Wt: 443.503
InChI Key: JNGOHCPHUWWLQE-UHFFFAOYSA-N
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Description

4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide is a chemical compound offered for research purposes, featuring a benzo[de]isoquinoline-1,3-dione core linked to a morpholine-substituted aniline via a butanamide chain. Compounds incorporating the benzo[de]isoquinoline-1,3-dione structure are of significant interest in medicinal chemistry and neuroscience research . Specifically, this scaffold is explored in the development of positive allosteric modulators (PAMs) for ionotropic glutamate receptors, such as the AMPA receptor (AMPAR) . The morpholino group is a common pharmacophore known to influence the pharmacokinetic and binding properties of bioactive molecules. Research into AMPAR PAMs is crucial for investigating synaptic plasticity, which is the foundational mechanism underlying learning and memory processes, and for exploring potential therapeutic interventions for various neurological disorders . This product is intended for research applications, including but not limited to, in vitro assays and early-stage discovery programs aimed at understanding cellular signaling pathways.

Properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-morpholin-4-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c30-23(27-19-9-11-20(12-10-19)28-14-16-33-17-15-28)8-3-13-29-25(31)21-6-1-4-18-5-2-7-22(24(18)21)26(29)32/h1-2,4-7,9-12H,3,8,13-17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGOHCPHUWWLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Dioxo Group: The dioxo groups are introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Attachment of the Butanamide Chain: The butanamide chain is attached through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the dioxo groups, converting them into hydroxyl groups under mild conditions using reagents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its structural features allow for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzo[de]isoquinoline-1,3-dione scaffold is a versatile template for drug discovery.

Structural Analogues and Substituent Effects

Compound Name Substituents Key Structural Differences Biological Activity
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide Morpholinophenyl group at the amide terminus Polar morpholine ring enhances solubility and potential CNS penetration HDAC inhibition, HIV latency reversal
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)butanamide () Hydroxyethyl group at the amide terminus Hydrophilic hydroxyl group improves aqueous solubility HDAC inhibition (IC₅₀ ~50 nM), HIV latency reversal in vitro
N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives () Varied aromatic/alkyl substituents (e.g., phenyl, alkyl chains) Phenyl groups enhance π-π stacking interactions Plant growth promotion (25–125 mg/L), antifungal activity against Alternaria solani
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenylthiazol-2-yl)propanamide () Thiazole-phenyl group at the amide terminus Thiazole moiety introduces heterocyclic diversity Potential kinase inhibition (ZINC8768631, STK806844)
2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate () Bromobenzoate ester at the ethyl chain Bromine increases lipophilicity; ester group may modulate hydrolysis Photodynamic therapy applications (MOF/COF materials)

Key Findings from Comparative Studies

Potency and Selectivity: The morpholinophenyl substituent in the target compound may confer superior HDAC isoform selectivity compared to hydroxyethyl analogues. Molecular modeling of related compounds (e.g., sulfamoyl benzoic acid derivatives) shows that polar groups like morpholine improve binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol for less polar analogues) . In contrast, phenyl-substituted derivatives (e.g., ) exhibit enhanced antifungal activity due to hydrophobic interactions with fungal membrane proteins .

Therapeutic Applications: HIV Latency Reversal: Hydroxyethyl and morpholinophenyl derivatives () activate viral transcription in latent HIV reservoirs, with EC₅₀ values comparable to vorinostat (a clinical HDAC inhibitor) . Plant Growth Regulation: Naphthalimide derivatives with short alkyl chains (e.g., 4a, 4b in ) promote wheat root growth at 12.5–25 mg/L, outperforming the commercial agent DA-6 .

Synthetic Accessibility: Derivatives with ester or amide linkages (e.g., ) are synthesized in high yields (>80%) via nucleophilic substitution or click chemistry, whereas morpholinophenyl analogues require multi-step coupling reactions .

Biological Activity

The compound 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide is a derivative of benzo[de]isoquinoline, a class of compounds known for various biological activities. This article explores its biological activity, including mechanisms, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C16_{16}H16_{16}N2_{2}O4_{4}
  • Molecular Weight : 284.31 g/mol
  • CAS Number : 88909-96-0

The biological activity of this compound can be attributed to its structural features, which allow for interactions with various biological targets. The presence of the benzo[de]isoquinoline moiety is significant in mediating its pharmacological effects.

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes linked to cancer progression and inflammation.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to mood regulation and pain perception.

Anticancer Activity

Research indicates that derivatives of benzo[de]isoquinoline exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, thereby potentially alleviating conditions such as arthritis and other inflammatory diseases .

Neuroprotective Properties

There is emerging evidence that compounds structurally related to this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer’s .

Case Studies

StudyFindings
Synthesis and Bioactivity of N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide Derivatives Demonstrated significant anticancer activity against MCF-7 breast cancer cells with IC50 values in the low micromolar range .
Inhibition of Pro-inflammatory Cytokines Showed a reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating potential use in treating inflammatory disorders .
Neuroprotection in Animal Models In vivo studies revealed that administration led to reduced neuronal loss in models of ischemic stroke .

Q & A

Basic: What are the standard synthetic routes for 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Preparation of the benzo[de]isoquinoline-1,3-dione core via cyclization of naphthalic anhydride derivatives with amines or hydrazines under reflux conditions .
  • Step 2: Functionalization of the core with a butanamide linker using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxylic acid intermediates .
  • Step 3: Introduction of the 4-morpholinophenyl group via nucleophilic aromatic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
  • Purification: Flash chromatography (silica gel, eluent: DCM/MeOH gradient) and recrystallization (solvent: ethanol/water) are standard .

Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound in anticancer research?

Methodological Answer:

  • Analog Synthesis: Synthesize derivatives with modifications to the morpholinophenyl group (e.g., replacing morpholine with piperazine) or the dioxoisoquinoline core (e.g., halogen substitutions) .
  • Biological Assays: Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like topoisomerase II or PARP-1. Validate with molecular dynamics simulations (e.g., GROMACS) .
  • Data Integration: Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., logP, H-bond acceptors) with activity .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • HPLC: Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) and identify byproducts .
  • NMR Spectroscopy: ¹H/¹³C NMR (in DMSO-d₆) confirms the presence of key groups:
    • Morpholine protons (δ 3.6–3.8 ppm, multiplet) .
    • Aromatic protons in benzo[de]isoquinoline (δ 7.5–8.3 ppm) .
  • HRMS: Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
  • FT-IR: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Reproducibility Checks: Replicate assays under identical conditions (e.g., cell density, serum concentration) .
  • Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity .
  • Mechanistic Studies: Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., if activity is lost in PARP-1-deficient cells) .
  • Batch Variability Analysis: Compare HPLC and NMR profiles of compound batches to rule out impurity-driven discrepancies .

Basic: What solvent systems and reaction conditions optimize the final coupling step in synthesis?

Methodological Answer:

  • Solvent: Use anhydrous DMF or THF to enhance nucleophilicity of the amine group .
  • Temperature: Reactions proceed optimally at 60–80°C under nitrogen to prevent oxidation .
  • Catalyst System: Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%) for efficient C-N bond formation .
  • Workup: Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄ .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Metabolic Stability: Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with StarDrop or Schrödinger’s Metabolizer .
  • Toxicity Profiling: Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions: Keep at −20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Stability Monitoring: Perform periodic HPLC analysis (every 6 months) to detect degradation products (e.g., hydrolyzed amide bonds) .
  • Lyophilization: For long-term storage, lyophilize the compound and store as a powder .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in neurodegenerative models?

Methodological Answer:

  • In Vitro Models: Use SH-SY5Y cells treated with Aβ₄₂ or tau protein aggregates. Measure caspase-3 activation and mitochondrial membrane potential (JC-1 dye) .
  • Transcriptomics: Perform RNA-seq to identify differentially expressed genes (e.g., BACE1, MAPT) post-treatment .
  • In Vivo Validation: Administer the compound to transgenic mice (e.g., APP/PS1) and assess cognitive performance (Morris water maze) and amyloid plaque burden (thioflavin-S staining) .

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